1-Chloro-2-iodotetrafluoroethane

Physical chemistry Separation science Process engineering

1-Chloro-2-iodotetrafluoroethane (CAS 421-78-3) is a mixed halogenated ethane derivative with the molecular formula C2ClF4I and a molecular weight of 262.37 g/mol. It is a colorless to pale pink liquid with a boiling point of 53–56°C, a density of approximately 2.308 g/cm³, and a refractive index of 1.392.

Molecular Formula C2ClF4I
Molecular Weight 262.37 g/mol
CAS No. 421-78-3
Cat. No. B1584091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-iodotetrafluoroethane
CAS421-78-3
Molecular FormulaC2ClF4I
Molecular Weight262.37 g/mol
Structural Identifiers
SMILESC(C(F)(F)I)(F)(F)Cl
InChIInChI=1S/C2ClF4I/c3-1(4,5)2(6,7)8
InChIKeyXNIBSTIKPHNKSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-iodotetrafluoroethane (CAS 421-78-3) – Properties and Industrial Procurement Overview


1-Chloro-2-iodotetrafluoroethane (CAS 421-78-3) is a mixed halogenated ethane derivative with the molecular formula C2ClF4I and a molecular weight of 262.37 g/mol. It is a colorless to pale pink liquid with a boiling point of 53–56°C, a density of approximately 2.308 g/cm³, and a refractive index of 1.392 [1]. The compound belongs to the class of chlorofluoroalkyl iodides, where the presence of both chlorine and iodine atoms on a perfluorinated ethane backbone confers distinct reactivity profiles that differentiate it from fully halogenated analogs . This compound is primarily utilized as a synthetic intermediate in organofluorine chemistry and telomerization reactions, and is supplied commercially at purities of 96–97% for research and industrial applications .

Why 1-Chloro-2-iodotetrafluoroethane Cannot Be Substituted with Generic Halogenated Ethanes


Halogenated ethanes with varying substitution patterns—such as 1,2-diiodotetrafluoroethane, 1-bromo-2-iodotetrafluoroethane, and 1,2-dibromotetrafluoroethane—exhibit markedly different physical properties and reactivity profiles that preclude direct interchangeability in synthetic and industrial workflows. The iodine terminus in 1-chloro-2-iodotetrafluoroethane provides a specific site for oxidative addition and radical initiation, while the chlorine terminus remains relatively inert under many reaction conditions, enabling sequential functionalization strategies that would be unattainable with symmetric dihalides [1]. Furthermore, the compound's boiling point of 53–56°C occupies a distinct operational window compared to its closest analogs—substantially lower than the 112–113°C of 1,2-diiodotetrafluoroethane and higher than the 47–49°C of 1,2-dibromotetrafluoroethane—affecting purification requirements, reaction solvent compatibility, and distillation protocols [2]. Substitution with a generic alternative would compromise both reaction selectivity and process efficiency.

Quantitative Differentiation Evidence for 1-Chloro-2-iodotetrafluoroethane (CAS 421-78-3) Against Closest Analogs


Boiling Point Differential: 1-Chloro-2-iodotetrafluoroethane vs. 1,2-Diiodotetrafluoroethane

1-Chloro-2-iodotetrafluoroethane exhibits a boiling point of 53–56°C, which is approximately 56–60°C lower than that of 1,2-diiodotetrafluoroethane (112–113°C). This substantial difference arises from the replacement of one iodine atom with chlorine, reducing both molecular weight (262.37 vs. 353.82 g/mol) and intermolecular van der Waals interactions. The lower boiling point enables more efficient vacuum distillation and reduces thermal stress during purification .

Physical chemistry Separation science Process engineering

Density Comparison: 1-Chloro-2-iodotetrafluoroethane vs. 1,2-Diiodotetrafluoroethane

The density of 1-chloro-2-iodotetrafluoroethane is 2.308 g/cm³, compared to 2.629 g/cm³ for 1,2-diiodotetrafluoroethane. The 12.2% lower density reflects the substitution of the heavier iodine atom (atomic weight 126.9) with chlorine (atomic weight 35.45). This density difference has practical implications for phase separation, liquid handling, and gravimetric dosing in continuous flow synthesis [1].

Physical chemistry Material characterization Quality control

Reactivity Differential: Iodine-Terminal Telomerization Capability

1-Chloro-2-iodotetrafluoroethane undergoes thermal telomerization with tetrafluoroethylene to yield low molecular weight telomers of the structure Cl(CF2CF2)nI (n = 2–5), which are readily separable by fractional distillation. This reactivity is enabled by the iodine terminus serving as the radical initiation site, while the chlorine terminus remains intact throughout the telomerization sequence. By contrast, 1,2-diiodotetrafluoroethane would yield symmetric I(CF2CF2)nI telomers lacking the chlorinated terminus that enables subsequent functionalization [1].

Organofluorine chemistry Telomerization Radical chemistry

Boiling Point Relative to Other Mixed Halogen Analogs (Bromo and Chloro Derivatives)

1-Chloro-2-iodotetrafluoroethane (53–56°C) occupies an intermediate boiling point range between 1-bromo-2-iodotetrafluoroethane (78°C) and 1,2-dichlorotetrafluoroethane (3.5–3.8°C), and is modestly higher than 1,2-dibromotetrafluoroethane (47–49°C). This positioning is not arbitrary; it reflects the specific halogen composition and molecular polarizability. The 53–56°C boiling point of 1-chloro-2-iodotetrafluoroethane makes it a liquid at room temperature that remains manageable under mild reflux conditions, whereas 1,2-dichlorotetrafluoroethane (boiling point ~3.8°C) requires pressurized storage or cryogenic handling .

Physical chemistry Refrigerant chemistry Process engineering

Safety Classification: Acute Toxicity and Hazard Profile

1-Chloro-2-iodotetrafluoroethane is classified under GHS with signal word 'Warning' and carries risk codes R20/21/22 (harmful by inhalation, in contact with skin, and if swallowed) and R40 (possible risks of irreversible effects). In contrast, 1,2-diiodotetrafluoroethane is classified with signal word 'Danger' and carries H330 (fatal if inhaled) in addition to H315 and H319 skin/eye irritation warnings. The reduced inhalation hazard profile of the chloro-iodo compound compared to the diiodo analog is notable for laboratory handling and procurement risk assessment .

Chemical safety Regulatory compliance Occupational health

Validated Application Scenarios for 1-Chloro-2-iodotetrafluoroethane (CAS 421-78-3) Based on Quantitative Evidence


Synthesis of ω-Chloroperfluoroalkyl Telomers via Tetrafluoroethylene Addition

The thermal telomerization of 1-chloro-2-iodotetrafluoroethane with tetrafluoroethylene produces Cl(CF2CF2)nI telomers (n = 2–5), which serve as versatile precursors for ω-chloroperfluoroalkenes, ω-chloroperfluoroalkyl carbinols, and ω-chlorofluoroalkanesulfonyl chlorides [1]. The chlorine terminus, retained throughout the telomerization sequence, enables subsequent functionalization via Grignard reactions and metal-halogen exchange, yielding surfactants and specialty chemicals. This asymmetric functional handle is a defining advantage over symmetric diiodide alternatives .

Organofluorine Intermediate for Sequential Halogen Functionalization

The differential reactivity of the iodine and chlorine termini in 1-chloro-2-iodotetrafluoroethane enables sequential functionalization strategies in organofluorine synthesis. The iodine terminus undergoes oxidative addition and radical initiation with high selectivity, while the chlorine terminus remains intact under most reaction conditions [1]. This orthogonality is not available in symmetric diiodo- or dichloro- tetrafluoroethanes, making the compound a valuable building block for complex fluorinated molecules.

Research-Grade Reagent for Radical and Metal-Mediated Coupling Studies

1-Chloro-2-iodotetrafluoroethane is utilized as a research reagent in metal-catalyzed cross-coupling reactions where the iodine terminus participates in oxidative addition while the chlorine terminus remains inert. The compound's boiling point (53–56°C) and density (2.308 g/cm³) facilitate straightforward handling and purification under standard laboratory conditions, avoiding the specialized equipment required for volatile dichloro analogs (bp ~3.8°C) or the elevated temperatures needed for high-boiling diiodo analogs (bp 112–113°C) [1].

Quality Control and Analytical Reference Standard

The well-defined physical constants of 1-chloro-2-iodotetrafluoroethane—boiling point 53–56°C, density 2.308 g/cm³, and refractive index 1.392—make it suitable as a reference standard for calibrating analytical instrumentation and verifying process streams in organofluorine manufacturing [1]. The compound's GHS classification with 'Warning' signal word (versus 'Danger' for diiodo analog) also reduces the administrative burden associated with reference standard procurement and handling .

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